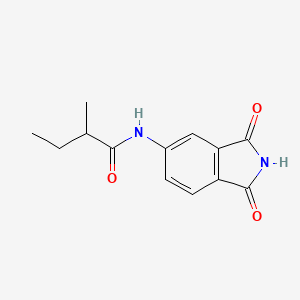
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide
Descripción general
Descripción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide, also known as MI-2, is a small molecule inhibitor that has shown potential in cancer research. MI-2 is a selective inhibitor of the MDM2-p53 interaction, which is a critical pathway in the regulation of the tumor suppressor protein p53. The inhibition of this pathway by MI-2 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction between MDM2 and p53. By binding to this pocket, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide disrupts the MDM2-p53 interaction, leading to the activation of the tumor suppressor protein p53. The activation of p53 induces apoptosis in cancer cells, making N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells by activating the tumor suppressor protein p53. This activation leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in the induction of apoptosis. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has several advantages for lab experiments, including its selectivity for the MDM2-p53 interaction, its ability to induce apoptosis in cancer cells, and its potential for use in the treatment of other diseases. However, N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide also has limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research and development of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide. These include the optimization of the synthesis process to increase the yield and purity of the final product, the development of more potent and selective inhibitors of the MDM2-p53 interaction, and the investigation of the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in combination with other cancer therapies. Additionally, the potential of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide in the treatment of other diseases such as neurodegenerative disorders and viral infections should be further explored.
Aplicaciones Científicas De Investigación
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been extensively studied in cancer research due to its ability to selectively inhibit the MDM2-p53 interaction. This pathway is frequently disrupted in cancer, leading to the inactivation of the tumor suppressor protein p53. The inhibition of this pathway by N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2-methylbutanamide has also been shown to have potential in the treatment of other diseases such as neurodegenerative disorders and viral infections.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-3-7(2)11(16)14-8-4-5-9-10(6-8)13(18)15-12(9)17/h4-7H,3H2,1-2H3,(H,14,16)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOLCNIATDFEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(C=C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-2-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromo-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4190609.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190610.png)
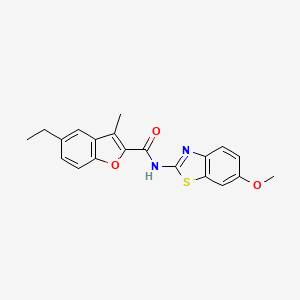
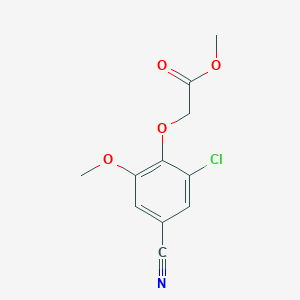
![3,4-dimethyl-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4190637.png)
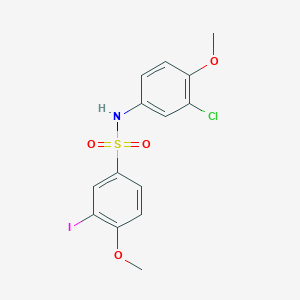
![4-(5-{4-[(3-chloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-2-nitrophenyl)morpholine](/img/structure/B4190659.png)
![2-{3-[(4-nitrophenyl)amino]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4190661.png)
![ethyl 4-(4-chlorophenyl)-6-[(4-methyl-1-piperidinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4190666.png)

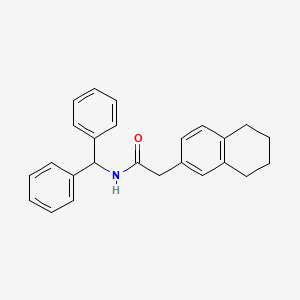
![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4190682.png)

amino]benzoyl}amino)terephthalate](/img/structure/B4190694.png)